molecular formula C12H19N3O B6626421 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol

3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol

Cat. No. B6626421
M. Wt: 221.30 g/mol
InChI Key: YAGWUBLQEGQTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine-based azetidinol, which has been synthesized using different methods. The purpose of

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol is not fully understood. However, it is believed to act through the inhibition of certain enzymes or receptors, which are involved in various biological processes. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol have been investigated in various studies. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the growth of certain cancer cells and bacteria. However, further studies are required to fully understand its effects on different biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol in lab experiments include its high purity and good yields, which make it suitable for various applications. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.

Future Directions

There are several future directions for the research on 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol. One of the potential areas of research is the development of new drugs based on this compound. Another direction is the investigation of its effects on different biological systems, including the immune system and the central nervous system. Additionally, the synthesis of new derivatives and analogs of this compound may lead to the discovery of new compounds with improved properties and applications.

Synthesis Methods

The synthesis of 3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol has been accomplished using various methods, including the reaction between 2,5,6-trimethylpyrimidine-4-carbaldehyde and ethylamine, followed by reduction with sodium borohydride. Another method involves the reaction between 2,5,6-trimethylpyrimidine-4-carbaldehyde and ethylamine, followed by cyclization with chloroacetyl chloride. Both methods have been reported to yield high purity and good yields of the desired compound.

Scientific Research Applications

3-Ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In drug discovery, it has been investigated as a potential lead compound for the development of new drugs. In material science, it has been studied for its potential applications in the synthesis of new materials.

properties

IUPAC Name

3-ethyl-1-(2,5,6-trimethylpyrimidin-4-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-5-12(16)6-15(7-12)11-8(2)9(3)13-10(4)14-11/h16H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGWUBLQEGQTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C2=NC(=NC(=C2C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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